Ethyl 2-amino-3-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)propanoate
Description
Properties
Molecular Formula |
C9H16N4O2 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H16N4O2/c1-4-15-9(14)8(10)5-13-7(3)11-6(2)12-13/h8H,4-5,10H2,1-3H3 |
InChI Key |
ADCYCCNWCWOOCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C(=NC(=N1)C)C)N |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Triazole vs. Other Heterocycles : The 1,2,4-triazole in the target compound offers hydrogen-bonding capability and metabolic stability, unlike pyrazole (e.g., 11b) or thiophene (e.g., 7b), which may exhibit different electronic profiles and bioactivity .
- Ester Group Variations : Ethyl esters (target compound, 11b) generally provide higher lipophilicity than methyl esters (e.g., ), influencing bioavailability.
- Functional Group Impact : The nitro group in introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups on the triazole in the target compound.
Key Observations:
- Catalyst Use : CAN in facilitates imidazole-triazole coupling, whereas triethylamine is common in pyrazole/thiophene syntheses .
- Reaction Efficiency : Longer reflux times (6 hours) for pyrazole derivatives vs. 3 hours for triazole-imidazole compounds suggest varying reactivity of heterocyclic precursors.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, while base-mediated hydrolysis follows nucleophilic acyl substitution. The 3,5-dimethyltriazole ring remains intact under these conditions .
Nucleophilic Substitution at the Amino Group
The primary amino group participates in condensation and substitution reactions:
Acylation Reactions
| Reagent | Product | Catalyst | Yield |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | Pyridine, 0°C | 91% |
| Benzoyl chloride | N-Benzoyl derivative | DMAP, RT | 85% |
Reactivity is enhanced by the electron-donating methyl groups on the triazole ring, which increase amino group nucleophilicity.
Schiff Base Formation
Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines:
Yields range from 70–88% depending on aldehyde substituents .
Triazole Ring Reactions
The 1,2,4-triazole core participates in regioselective transformations:
Alkylation
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| Methyl iodide | N2 of triazole | 1-Methyl-3,5-dimethyltriazole adduct | 67% |
| Allyl bromide | N4 of triazole | 1-Allyl-3,5-dimethyltriazole adduct | 73% |
Alkylation occurs preferentially at the less hindered N4 position due to steric effects from the 3,5-dimethyl groups .
Coordination Chemistry
The triazole nitrogen atoms form complexes with transition metals:
Stability constants (log K) range from 4.2–5.8, depending on solvent .
Cyclocondensation Reactions
The amino and ester groups enable heterocycle synthesis:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Thiourea | 1,3-Thiazolidin-4-one derivative | HCl, ethanol, reflux | 68% |
| Phenyl isothiocyanate | 1,2,4-Triazolo[3,4-b]thiazine | Microwave, 100°C, 15 min | 89% |
Microwave irradiation significantly improves reaction efficiency and reduces byproducts .
Enzyme-Targeted Modifications
In medicinal chemistry applications, the compound undergoes targeted modifications:
| Modification | Biological Target | IC50 (μM) | Reference |
|---|---|---|---|
| Sulfonamide derivative | Dihydrofolate reductase (bacterial) | 0.45 ± 0.02 | |
| Phosphonate derivative | Fungal lanosterol demethylase | 1.2 ± 0.1 |
The 3,5-dimethyltriazole moiety enhances binding to hydrophobic enzyme pockets .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary pathways:
-
Ester Decarboxylation :
-
Triazole Ring Rearrangement :
Converts 1,2,4-triazole to 1,2,3-triazole isomer under oxidative conditions (5% yield) .
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis of derivatives:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes rate |
| Solvent | DMF/water (9:1) | Enhances solubility |
| Catalyst | Nano-CuO (0.5 mol%) | Reduces side reactions |
Process intensification using flow reactors improves space-time yield by 40% compared to batch methods .
Q & A
Basic: What synthetic methodologies are most effective for preparing Ethyl 2-amino-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via condensation reactions between triazole derivatives and ethyl acrylate precursors. A validated approach involves refluxing 3,5-dimethyl-1H-1,2,4-triazole with ethyl 2-aminopropanoate in ethanol, catalyzed by glacial acetic acid (similar to methods in ). Optimization includes:
- Stoichiometry: Maintain a 1:1 molar ratio of triazole to ester to minimize side products.
- Reaction Time: 4–6 hours under reflux ensures complete conversion (monitored via TLC).
- Solvent Choice: Ethanol balances solubility and reactivity; switching to DMF may accelerate kinetics but risks ester hydrolysis.
Post-reaction, vacuum evaporation isolates the crude product, followed by recrystallization from ethyl acetate/hexane ().
Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy: H NMR confirms the ethyl ester (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and triazole proton environments (δ 7.5–8.0 ppm). C NMR identifies carbonyl (170–175 ppm) and triazole carbons (150–160 ppm) ().
- Mass Spectrometry: ESI-HRMS validates the molecular ion ([M+H]) with <2 ppm error.
- HPLC: Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>95% by area). Gradient elution (water/acetonitrile + 0.1% TFA) resolves impurities ().
Advanced: How can researchers address challenges in crystallographic refinement when resolving the X-ray structure of this compound, particularly with low-resolution data?
Answer:
- Software Selection: Use SHELXL ( ) for robust refinement. Apply restraints on bond lengths/angles for low-resolution (<1.0 Å) data.
- Validation Tools: ORTEP-3 ( ) visualizes thermal ellipsoids to detect overfitting.
- Comparative Analysis: Reference similar triazole structures (e.g., ) to validate torsion angles (e.g., triazole-propanoate dihedral angles).
- Data Merging: High redundancy (>4) improves signal-to-noise ratios.
Advanced: What experimental approaches are suitable for investigating the bioactivity of this compound against enzymatic targets?
Answer:
- Enzymatic Assays: Fluorescence-based assays (e.g., kinase inhibition) using ATP analogs. IC values derived from dose-response curves ().
- Binding Studies: Surface Plasmon Resonance (SPR) quantifies dissociation constants () in real time.
- Computational Docking: Use crystallographic data ( ) to model interactions with active sites (AutoDock Vina).
- Metabolic Stability: Microsomal incubation (rat/human liver) with LC-MS analysis evaluates degradation.
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Answer:
- Storage: Airtight containers under inert gas (N) at -20°C. Desiccants (silica gel) prevent hydrolysis ( ).
- Stability Monitoring: Periodic HPLC checks detect degradation (e.g., ester hydrolysis to carboxylic acid).
- Light Sensitivity: Amber glass vials mitigate photodegradation of the triazole ring.
Advanced: How can computational chemistry predict substituent effects on the triazole ring’s reactivity?
Answer:
- DFT Calculations: B3LYP/6-31G* optimizes geometry and computes Fukui indices to identify nucleophilic (C-4 triazole) and electrophilic (ester carbonyl) sites.
- Solvent Modeling: COSMO-RS predicts solubility in DMSO/water mixtures.
- Comparative Data: TLC R values () correlate substituent polarity (e.g., methoxymethyl R = 0.73 vs. methyl R = 0.64), guiding synthetic routes.
Advanced: What strategies mitigate conflicting data between spectroscopic and crystallographic results during structure elucidation?
Answer:
- Dynamic Effects: Variable-temperature NMR detects tautomerism (e.g., triazole ring proton shifts).
- Refinement Cross-Check: Re-process X-ray data with Phenix.refine to compare with SHELXL outputs ( ).
- Database Validation: Match bond lengths/angles to Cambridge Structural Database entries for triazoles.
- Multi-Method Correlation: Overlay NMR-derived NOE constraints with X-ray coordinates.
Basic: What solubility characteristics should be considered for in vitro assays?
Answer:
- Solvent Systems: DMSO (stock solution) diluted to ≤1% in PBS (pH 7.4).
- Empirical Testing: Nephelometry quantifies solubility limits (e.g., >10 mM in DMSO).
- Analog Data: Related triazole esters () show solubility in acetonitrile/water (1:1) for HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
